Butanediamide, N,N'-dihexyl-
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Overview
Description
Butanediamide, N,N’-dihexyl- is an organic compound with the molecular formula C16H33NO It is a derivative of butanediamide where the hydrogen atoms on the nitrogen atoms are replaced by hexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, N,N’-dihexyl- typically involves the reaction of butanediamide with hexylamine under specific conditions. One common method is the condensation reaction between butanediamide and hexylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of Butanediamide, N,N’-dihexyl- can be scaled up using continuous-flow synthesis techniques. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Butanediamide, N,N’-dihexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexyl-substituted butanediamide derivatives, while reduction can produce hexyl-substituted butanediamine .
Scientific Research Applications
Butanediamide, N,N’-dihexyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butanediamide, N,N’-dihexyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethyl-N,N’-dihexyl-3-oxapentanediamide
- N,N’-Dihexyl-3-thiopentanediamide
- N,N’-Dihexyl-3-oxapentanediamide
Uniqueness
Butanediamide, N,N’-dihexyl- is unique due to its specific structure and the presence of hexyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
CAS No. |
22728-31-0 |
---|---|
Molecular Formula |
C16H32N2O2 |
Molecular Weight |
284.44 g/mol |
IUPAC Name |
N,N'-dihexylbutanediamide |
InChI |
InChI=1S/C16H32N2O2/c1-3-5-7-9-13-17-15(19)11-12-16(20)18-14-10-8-6-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
ITONTSWXNCVCIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CCC(=O)NCCCCCC |
Origin of Product |
United States |
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